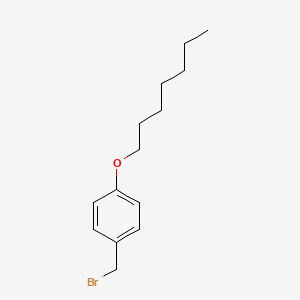

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Descripción

BenchChem offers high-quality Benzene, 1-(bromomethyl)-4-(heptyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(bromomethyl)-4-(heptyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-heptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJPCDOCRJXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576779 | |

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103481-66-9 | |

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. The information is intended for researchers, scientists, and drug development professionals.

Core Properties

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is an organic compound with the CAS number 103481-66-9.[1] Its molecular formula is C14H21BrO, and it has a molecular weight of 285.22 g/mol .[1] Due to a lack of publicly available experimental data, some physical properties are estimated based on its chemical structure and comparison with similar compounds.

| Property | Value | Source |

| CAS Number | 103481-66-9 | [1] |

| Molecular Formula | C14H21BrO | [1] |

| Molecular Weight | 285.22 g/mol | [1] |

| Melting Point | Not available (Predicted: solid at room temp.) | |

| Boiling Point | Not available (Predicted: > 200 °C at 760 mmHg) | |

| Solubility | Not available (Predicted: Soluble in nonpolar organic solvents, insoluble in water) |

Synthesis

A plausible and commonly employed method for the synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- involves the radical bromination of the corresponding toluene derivative, 1-(heptyloxy)-4-methylbenzene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Materials:

-

1-(heptyloxy)-4-methylbenzene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(heptyloxy)-4-methylbenzene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Characterization

The structure and purity of the synthesized Benzene, 1-(bromomethyl)-4-(heptyloxy)- would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound would be dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the aliphatic protons of the heptyloxy chain.

-

Aromatic protons: Doublets around 6.8-7.3 ppm.

-

Benzylic protons (-CH₂Br): A singlet around 4.5 ppm.

-

Methylene protons adjacent to oxygen (-OCH₂-): A triplet around 3.9 ppm.

-

Other methylene protons of the heptyl chain: Multiplets between 1.2-1.8 ppm.

-

Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.

-

-

¹³C NMR: The ¹³C NMR spectrum in CDCl₃ would show distinct signals for each unique carbon atom.

-

Aromatic carbons: Peaks in the range of 114-160 ppm.

-

Benzylic carbon (-CH₂Br): A peak around 33 ppm.

-

Methylene carbon adjacent to oxygen (-OCH₂-): A peak around 68 ppm.

-

Aliphatic carbons of the heptyl chain: Peaks in the range of 14-32 ppm.

-

2. Mass Spectrometry (MS):

-

Electron Ionization (EI) Mass Spectrometry: The mass spectrum would be obtained to confirm the molecular weight. The molecular ion peak (M⁺) would be expected at m/z 285 and 287 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the heptyloxy chain.

Potential Biological Activity and Screening

There is no publicly available information on the biological activity of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. However, as a substituted benzyl bromide, it could be investigated for a variety of biological activities, given that this structural motif is present in some biologically active molecules. A general workflow for preliminary biological screening is proposed below.

Experimental Protocol: Hypothetical Biological Screening

Objective: To perform a preliminary assessment of the cytotoxic and antimicrobial activities of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

1. Cytotoxicity Assay (MTT Assay):

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

2. Antimicrobial Assay (Broth Microdilution Method):

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well plate with appropriate growth media.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

-

Conclusion

References

physical and chemical properties of 4-(heptyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Heptyloxy)benzyl bromide is a halogenated aromatic ether. This class of organic compounds serves as a versatile building block in organic synthesis, particularly in the introduction of the 4-(heptyloxy)benzyl moiety to a target molecule. Its structure, featuring a reactive benzylic bromide, makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials. The long heptyl chain introduces lipophilicity, which can be a critical factor in modifying the pharmacokinetic and pharmacodynamic properties of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(heptyloxy)benzyl bromide, detailed experimental protocols for its synthesis, and an exploration of its reactivity.

Core Physical and Chemical Properties

While specific experimental data for 4-(heptyloxy)benzyl bromide is not widely available in the literature, its properties can be reliably estimated based on its chemical structure and comparison with closely related compounds, such as 4-(benzyloxy)benzyl bromide.

Table 1: Physical and Chemical Properties of 4-(Heptyloxy)benzyl Bromide

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₂₁BrO | Calculated |

| Molecular Weight | 285.22 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

| Melting Point | Not available (likely low) | - |

| Boiling Point | ~380-400 °C (Predicted) | Estimated based on 4-(benzyloxy)benzyl bromide (~366 °C)[1] |

| Density | ~1.2-1.3 g/cm³ (Predicted) | Estimated based on 4-(benzyloxy)benzyl bromide (~1.361 g/cm³)[1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water.[1][2] | General knowledge of similar compounds |

Chemical Reactivity and Stability

4-(Heptyloxy)benzyl bromide is a reactive compound due to the presence of the benzylic bromide. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent electrophile for substitution reactions.

Nucleophilic Substitution: The primary reactivity of 4-(heptyloxy)benzyl bromide is undergoing SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of the 4-(heptyloxy)benzyl group onto alcohols, phenols, amines, thiols, and carbanions. The benzylic position enhances the reactivity towards nucleophilic substitution.

Stability: The compound is expected to be stable under anhydrous and neutral conditions. However, it is sensitive to moisture and strong bases, which can lead to hydrolysis to the corresponding alcohol or elimination reactions. Like other benzyl bromides, it is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2][3]

Experimental Protocols

Two primary synthetic routes are commonly employed for the preparation of 4-alkoxybenzyl bromides. These methods can be adapted for the synthesis of 4-(heptyloxy)benzyl bromide.

Method 1: Williamson Ether Synthesis followed by Bromination

This two-step process first involves the synthesis of 4-(heptyloxy)toluene, followed by the bromination of the benzylic methyl group.

Step 1: Synthesis of 4-(Heptyloxy)toluene

-

Reaction: 4-Cresol is reacted with 1-bromoheptane in the presence of a base.

-

Reagents and Solvents: 4-Cresol, 1-bromoheptane, potassium carbonate (K₂CO₃), and a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(heptyloxy)toluene.

-

Step 2: Bromination of 4-(Heptyloxy)toluene

-

Reaction: The benzylic methyl group of 4-(heptyloxy)toluene is brominated using N-bromosuccinimide (NBS) and a radical initiator.

-

Reagents and Solvents: 4-(Heptyloxy)toluene, N-bromosuccinimide (NBS), a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Procedure:

-

Dissolve 4-(heptyloxy)toluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(heptyloxy)benzyl bromide.

-

The product can be further purified by vacuum distillation or column chromatography.

-

Method 2: Etherification of 4-Hydroxybenzyl Alcohol followed by Bromination

This route involves protecting the hydroxyl group as a heptyloxy ether first, followed by conversion of the benzylic alcohol to the bromide.

Step 1: Synthesis of 4-(Heptyloxy)benzyl Alcohol

-

Reaction: Williamson ether synthesis between 4-hydroxybenzyl alcohol and 1-bromoheptane.

-

Procedure: Similar to the synthesis of 4-(heptyloxy)toluene described in Method 1, Step 1, using 4-hydroxybenzyl alcohol as the starting material.

Step 2: Bromination of 4-(Heptyloxy)benzyl Alcohol

-

Reaction: The benzylic alcohol is converted to the corresponding bromide using a brominating agent.

-

Reagents and Solvents: 4-(Heptyloxy)benzyl alcohol, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), in a solvent like diethyl ether or dichloromethane.

-

Procedure (using PBr₃):

-

Dissolve 4-(heptyloxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(heptyloxy)benzyl bromide.

-

Logical Workflow and Reactions

The following diagram illustrates the primary synthetic pathways to 4-(heptyloxy)benzyl bromide and its subsequent utility in nucleophilic substitution reactions.

Caption: Synthetic routes and primary reactivity of 4-(heptyloxy)benzyl bromide.

Applications in Research and Drug Development

While specific applications of 4-(heptyloxy)benzyl bromide in drug development are not extensively documented, its role as a synthetic intermediate is significant. The introduction of a 4-alkoxybenzyl group can be a key step in the synthesis of various biologically active molecules. The heptyloxy group, in particular, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Benzyl ethers, in general, are also used as protecting groups for alcohols in multi-step syntheses, and substituted benzyl ethers can offer advantages in terms of their cleavage conditions.[4] The reactivity of the benzylic bromide allows for its use in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of novel chemical entities for drug discovery.

Safety and Handling

4-(Heptyloxy)benzyl bromide is expected to have hazards similar to other benzyl bromides. It is likely a lachrymator, causing irritation to the eyes, skin, and respiratory system.[2][3] It should be handled in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. The compound is likely sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

4-(Heptyloxy)benzyl bromide is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its reactivity, primarily through nucleophilic substitution at the benzylic position, allows for the straightforward introduction of the 4-(heptyloxy)benzyl moiety. While specific physical and biological data are limited, its properties can be reasonably inferred from related compounds. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. As research into novel therapeutics and functional materials continues, the utility of such versatile building blocks is likely to expand.

References

An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-

CAS Number: 103481-66-9

This technical guide provides a comprehensive overview of Benzene, 1-(bromomethyl)-4-(heptyloxy)-, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific data for this compound, this guide leverages information on closely related alkoxy-substituted benzyl bromides to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical and Physical Properties

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a heptyloxy group at the para position. The presence of the reactive benzylic bromide and the lipophilic heptyloxy chain makes it a valuable intermediate in organic synthesis.

Table 1: General Properties of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

| Property | Value | Source |

| CAS Number | 103481-66-9 | Generic Chemical Databases |

| Molecular Formula | C₁₄H₂₁BrO | Calculated |

| Molecular Weight | 285.22 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

Table 2: Representative Spectroscopic Data of Structurally Similar Compounds

Disclaimer: The following data is for structurally related compounds and is provided for reference purposes to predict the expected spectral characteristics of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1-(Bromomethyl)-4-methoxybenzene | 7.32 (d, 2H), 6.88 (d, 2H), 4.48 (s, 2H), 3.80 (s, 3H) | 159.5, 130.4, 129.8, 114.1, 55.3, 33.7 | 200 (M⁺), 121 (M⁺ - Br) |

| 1-(Bromomethyl)-4-ethoxybenzene | 7.31 (d, 2H), 6.86 (d, 2H), 4.47 (s, 2H), 4.03 (q, 2H), 1.41 (t, 3H) | 158.8, 130.5, 129.7, 114.7, 63.5, 33.8, 14.8 | 214 (M⁺), 135 (M⁺ - Br) |

Based on these examples, the expected ¹H NMR spectrum for Benzene, 1-(bromomethyl)-4-(heptyloxy)- would show signals for the aromatic protons (two doublets), the benzylic methylene protons (a singlet around 4.5 ppm), and the protons of the heptyloxy chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).

Synthesis and Experimental Protocols

The synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be envisioned as a two-step process starting from a readily available precursor like 4-methylphenol. The first step involves the formation of the ether linkage via a Williamson ether synthesis, followed by the bromination of the benzylic methyl group.

Experimental Protocol: Synthesis of 4-(Heptyloxy)toluene (Step 1)

-

To a solution of 4-methylphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromoheptane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(heptyloxy)toluene.

Experimental Protocol: Synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- (Step 2)

-

Dissolve 4-(heptyloxy)toluene (1 equivalent) in a non-polar solvent like carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by vacuum distillation or column chromatography to obtain pure Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Reactivity and Applications in Drug Development

Substituted benzyl bromides are versatile reagents in organic synthesis, primarily acting as electrophiles in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the introduction of the 4-(heptyloxy)benzyl moiety onto various nucleophiles such as alcohols, amines, and thiols.

This reactivity is particularly useful in drug development for several reasons:

-

Introduction of a Lipophilic Tail: The heptyloxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Linker Chemistry: The benzyl bromide functionality can be used to attach the molecule to other scaffolds, acting as a linker in the synthesis of more complex drug candidates.

-

Protecting Group Chemistry: The 4-(heptyloxy)benzyl group can be used as a protecting group for alcohols and other functional groups, which can be cleaved under specific conditions.

Safety and Handling

Substituted benzyl bromides are generally classified as lachrymators and are corrosive. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: General Safety Information for Substituted Benzyl Bromides

| Hazard | Precaution |

| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. |

| Corrosivity | Causes severe skin burns and eye damage. |

| Lachrymator | Causes tearing and irritation to the eyes and respiratory tract. |

| Handling | Use in a fume hood with gloves, safety goggles, and a lab coat. Avoid breathing vapors. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous waste. |

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals with appropriate safety precautions in place. The information provided for the synthesis and properties of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is based on established chemical principles and data from analogous compounds due to a lack of specific published literature on this exact molecule.

4-(heptyloxy)benzyl bromide structural formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(heptyloxy)benzyl bromide, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and data from structurally analogous compounds to present its structural formula, physicochemical properties, a detailed synthesis protocol, and potential applications in research and development.

Structural Information and Properties

4-(heptyloxy)benzyl bromide is characterized by a benzene ring substituted with a heptyloxy group (-O(CH₂)₆CH₃) and a bromomethyl group (-CH₂Br) at the para (1,4) positions.

Structural Formula:

The presence of the benzyl bromide moiety makes it a reactive alkylating agent, while the long alkyl chain of the heptyloxy group imparts significant lipophilicity.

Table 1: Physicochemical Properties of 4-(heptyloxy)benzyl bromide and Related Compounds

| Property | 4-(heptyloxy)benzyl bromide (Estimated) | 4-Benzyloxybenzyl bromide[1] | 4-Bromobenzyl bromide[2] |

| Molecular Formula | C₁₄H₂₁BrO | C₁₄H₁₃BrO | C₇H₆Br₂ |

| Molecular Weight | 299.22 g/mol | 277.16 g/mol | 249.94 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Solid | White solid |

| Melting Point | Not available | 83-85 °C | 60–64°C |

| Boiling Point | Not available | 366.0±22.0 °C (Predicted) | 115–124°C (12 mmHg) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Soluble in Dichloromethane | Soluble in ethanol, ether, and dichloromethane |

Synthesis of 4-(heptyloxy)benzyl bromide

A plausible and efficient two-step synthesis route for 4-(heptyloxy)benzyl bromide is outlined below. The process involves the etherification of 4-hydroxybenzyl alcohol with 1-bromoheptane, followed by the bromination of the resulting 4-(heptyloxy)benzyl alcohol.

Synthesis Workflow

Caption: Synthetic pathway for 4-(heptyloxy)benzyl bromide.

Experimental Protocols

Step 1: Synthesis of 4-(heptyloxy)benzyl alcohol

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

-

Materials:

-

4-Hydroxybenzyl alcohol

-

1-Bromoheptane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromoheptane (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(heptyloxy)benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-(heptyloxy)benzyl alcohol.

-

Step 2: Synthesis of 4-(heptyloxy)benzyl bromide

This step utilizes the Appel reaction for the conversion of the benzyl alcohol to the corresponding benzyl bromide.

-

Materials:

-

4-(heptyloxy)benzyl alcohol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(heptyloxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add triphenylphosphine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 4-(heptyloxy)benzyl bromide.

-

Potential Applications in Drug Development and Research

Benzyl bromides are versatile reagents in organic synthesis, primarily used for the introduction of the benzyl group. 4-(heptyloxy)benzyl bromide, with its specific substitution pattern, can be a valuable building block in several areas:

-

Medicinal Chemistry: The 4-(heptyloxy)benzyl moiety can be incorporated into lead compounds to enhance their lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. Benzyl groups are also used as protecting groups for alcohols and carboxylic acids during multi-step syntheses of complex drug molecules. Derivatives of similar compounds, such as 4-bromobenzyl bromide, have been investigated for their potential in developing new therapeutic agents, including anticancer compounds[2][3].

-

Organic Synthesis: As an alkylating agent, it can be used in reactions with various nucleophiles (e.g., amines, thiols, phenols) to synthesize a range of derivatives. The heptyloxy group can influence the electronic and steric properties of the molecule, which can be useful in fine-tuning the reactivity and properties of the final products.

-

Materials Science: The long alkyl chain can be exploited in the synthesis of liquid crystals or other functional materials where molecular shape and intermolecular interactions are crucial.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways are directly modulated by 4-(heptyloxy)benzyl bromide itself, its utility lies in the synthesis of molecules that can interact with biological targets. For example, it could be used to synthesize ligands for nuclear receptors or other proteins where lipophilic interactions are important.

The general experimental workflow for utilizing 4-(heptyloxy)benzyl bromide in the synthesis of a target molecule is depicted below.

Caption: General workflow for the use of 4-(heptyloxy)benzyl bromide.

Safety Information

As a benzyl bromide derivative, 4-(heptyloxy)benzyl bromide should be handled with care. Benzyl bromides are lachrymators and are irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like benzyl bromide.

References

"Benzene, 1-(bromomethyl)-4-(heptyloxy)-" molecular weight

An In-Depth Technical Guide to the Molecular Weight of Benzene, 1-(bromomethyl)-4-(heptyloxy)-

This guide provides a detailed analysis of the molecular weight of the chemical compound Benzene, 1-(bromomethyl)-4-(heptyloxy)-. It is intended for researchers, scientists, and professionals in the field of drug development who require precise information for their work.

Molecular Formula and Structure

The chemical structure of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is key to determining its molecular properties. The molecular formula for this compound is C14H21BrO[1]. This formula indicates that each molecule is composed of 14 carbon atoms, 21 hydrogen atoms, one bromine atom, and one oxygen atom.

Atomic Weights of Constituent Elements

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in Benzene, 1-(bromomethyl)-4-(heptyloxy)- are provided in the table below. These values are based on internationally recognized standards.

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904 |

| Oxygen | O | 15.999 |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and then summing these values.

Calculation:

(14 × 12.011) + (21 × 1.008) + (1 × 79.904) + (1 × 15.999) = 285.22 g/mol

The calculated molecular weight of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is 285.22 g/mol [1].

Summary of Molecular Weight Data

For ease of reference, the quantitative data related to the molecular weight of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is summarized in the following table.

| Component | Molecular Formula | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | C14H21BrO | 37 | 285.225 |

Note: The final molecular weight is commonly rounded to two decimal places, resulting in 285.22 g/mol .

Visualization of Elemental Composition

The following diagram illustrates the elemental components that constitute the Benzene, 1-(bromomethyl)-4-(heptyloxy)- molecule and their contribution to the final molecular weight.

References

Spectroscopic and Synthetic Profile of 1-(Bromomethyl)-4-(heptyloxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for 1-(bromomethyl)-4-(heptyloxy)benzene. Due to the limited availability of direct experimental data for this specific compound in public literature, the information presented herein is a combination of data from structurally analogous compounds and established principles of organic chemistry. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(bromomethyl)-4-(heptyloxy)benzene. These predictions are based on the analysis of known spectral data for similar compounds containing heptyloxy, p-substituted benzene, and bromomethyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(bromomethyl)-4-(heptyloxy)benzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H (ortho to -CH₂Br) |

| ~6.85 | d | 2H | Ar-H (ortho to -O(CH₂)₆CH₃) |

| ~4.50 | s | 2H | -CH₂Br |

| ~3.95 | t | 2H | -O-CH₂ -(CH₂)₅CH₃ |

| ~1.75 | quint | 2H | -O-CH₂-CH₂ -(CH₂)₄CH₃ |

| ~1.45-1.25 | m | 8H | -O-(CH₂)₂-(CH₂)₄ -CH₃ |

| ~0.90 | t | 3H | -O-(CH₂)₆-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. d = doublet, t = triplet, quint = quintet, m = multiplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(bromomethyl)-4-(heptyloxy)benzene

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C -O |

| ~137.5 | C -CH₂Br |

| ~130.5 | Ar-C H (ortho to -CH₂Br) |

| ~115.0 | Ar-C H (ortho to -O(CH₂)₆CH₃) |

| ~68.0 | -O-C H₂- |

| ~34.0 | -C H₂Br |

| ~31.8 | -(CH₂)₅-C H₂-CH₃ |

| ~29.2 | -O-CH₂-C H₂- and -O-(CH₂)₂-C H₂- |

| ~26.0 | -O-(CH₂)₃-C H₂- |

| ~22.6 | -O-(CH₂)₄-C H₂- |

| ~14.1 | -C H₃ |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-(bromomethyl)-4-(heptyloxy)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1610, 1510 | Strong | C=C aromatic ring stretch |

| ~1245 | Strong | Aryl-O-Alkyl ether C-O stretch (asymmetric) |

| ~1040 | Medium | Aryl-O-Alkyl ether C-O stretch (symmetric) |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| ~620 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(bromomethyl)-4-(heptyloxy)benzene

| m/z | Relative Intensity (%) | Assignment |

| 284/286 | ~50 / ~50 | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 205 | ~100 | [M - Br]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene.

Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene

This synthesis involves a two-step process: Williamson ether synthesis to form 4-(heptyloxy)toluene, followed by benzylic bromination.

Step 1: Synthesis of 4-(heptyloxy)toluene

-

Materials: p-Cresol, 1-bromoheptane, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of p-cresol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(heptyloxy)toluene.

-

Step 2: Synthesis of 1-(bromomethyl)-4-(heptyloxy)benzene

-

Materials: 4-(heptyloxy)toluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or a suitable alternative solvent.

-

Procedure:

-

Dissolve 4-(heptyloxy)toluene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Reflux the reaction mixture under inert atmosphere for 4-8 hours. The reaction should be initiated with a light source if necessary.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1-(bromomethyl)-4-(heptyloxy)benzene.

-

Spectroscopic Analysis Protocol

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Mass Spectrometry: Analyze a dilute solution of the purified product using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Visualizations

The following diagram illustrates the synthetic workflow for 1-(bromomethyl)-4-(heptyloxy)benzene.

Caption: Synthetic pathway for 1-(bromomethyl)-4-(heptyloxy)benzene.

Mass Spectrometry of Benzene, 1-(bromomethyl)-4-(heptyloxy)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. Due to the absence of a publicly available, experimentally determined mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on the established principles of mass spectrometry and data from structurally analogous compounds. The information herein is intended to guide researchers in anticipating the mass spectral behavior of this molecule and in developing appropriate analytical methodologies.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of Benzene, 1-(bromomethyl)-4-(heptyloxy)- is expected to be characterized by several key fragmentation pathways, primarily dictated by the presence of the benzylic bromide and the heptyloxy ether functionalities.

Molecular Ion

The molecular ion peak (M⁺) for Benzene, 1-(bromomethyl)-4-(heptyloxy)- is anticipated to be observable, albeit potentially of low intensity. A characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in two molecular ion peaks at m/z 298 and 300.

Major Fragmentation Pathways

The primary fragmentation of the molecular ion is predicted to occur via two main pathways:

-

Loss of Bromine Radical: Cleavage of the C-Br bond is a highly favored fragmentation for benzylic bromides, leading to the formation of a stable benzyl cation.[1] This would result in a prominent peak at m/z 219. This fragment is likely to be the base peak or one of the most intense peaks in the spectrum.

-

Ether Cleavage: Aromatic ethers can undergo cleavage of the C-O bond.[2] This can occur in two ways:

-

Alpha-cleavage next to the oxygen on the alkyl side, leading to the loss of a C₆H₁₃ radical and the formation of a resonance-stabilized oxonium ion at m/z 121.

-

Cleavage of the aryl-oxygen bond , which is generally less favored for aromatic ethers.[2]

-

A subsequent fragmentation of the m/z 219 ion is the loss of the heptyl chain as a radical, leading to a fragment at m/z 121. Further fragmentation of the heptyloxy chain through rearrangements is also possible, leading to a series of peaks separated by 14 Da (CH₂).

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted major ions, their corresponding m/z values, and their anticipated relative intensities in the electron ionization (EI) mass spectrum of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

| m/z (predicted) | Proposed Fragment Ion | Predicted Relative Intensity |

| 298/300 | [M]⁺ | Low |

| 219 | [M - Br]⁺ | High (likely base peak) |

| 121 | [M - Br - C₇H₁₄]⁺ or [M - C₇H₁₅O]⁺ | Medium to High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |

| 77 | [C₆H₅]⁺ | Low |

Experimental Protocols

A generalized experimental protocol for the analysis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectral data.[3][4]

-

Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or acetonitrile to a concentration of approximately 1 mg/mL.[5]

-

Dilution: Take an aliquot of the stock solution and dilute it with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[5]

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters that can be used as a starting point for method development.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Solvent Delay | 3-5 minutes |

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway of Benzene, 1-(bromomethyl)-4-(heptyloxy)- under electron ionization.

Experimental Workflow for GC-MS Analysis

Caption: A generalized workflow for the analysis of a small molecule by GC-MS.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 2. GCMS Section 6.13 [people.whitman.edu]

- 3. biocompare.com [biocompare.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the FT-IR Spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.

Predicted FT-IR Spectral Data

While a publicly available, peer-reviewed FT-IR spectrum for 1-(bromomethyl)-4-(heptyloxy)benzene is not readily accessible, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups allows for a detailed interpretation. The molecule's structure encompasses a 1,4-disubstituted (para) aromatic ring, a heptyloxy ether group, and a bromomethyl group. The expected vibrational modes and their corresponding wavenumber ranges are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2955 - 2850 | Strong | Aliphatic C-H Stretch (Heptyl group) |

| ~1610, 1585, 1510, 1470 | Medium to Strong | Aromatic C=C Ring Stretching |

| ~1465 | Medium | CH₂ Scissoring (Heptyl group) |

| ~1380 | Medium | CH₃ Bending (Heptyl group) |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1040 | Medium | Aryl-O-C Symmetric Stretch (Ether) |

| ~830 | Strong | para-Disubstituted C-H Out-of-Plane Bend |

| ~1220 | Medium | CH₂-Br Wagging |

| ~680 | Medium to Strong | C-Br Stretch |

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Key Spectral Features and Interpretation

The FT-IR spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene is expected to be dominated by several key absorptions:

-

Aromatic Region: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and a series of characteristic C=C stretching bands in the 1610-1470 cm⁻¹ region.[1] A strong absorption around 830 cm⁻¹ is a clear indicator of the 1,4- (para) substitution pattern of the aromatic ring.[1]

-

Aliphatic and Ether Groups: Strong peaks in the 2955-2850 cm⁻¹ range are due to the C-H stretching of the heptyloxy chain. A prominent and strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage, a key diagnostic peak for this functional group.[2]

-

Bromomethyl Group: The presence of the bromomethyl group is identified by the CH₂-Br wagging vibration, typically observed around 1220 cm⁻¹, and the C-Br stretching frequency, which appears in the lower frequency region of the spectrum, generally around 680 cm⁻¹.

Experimental Protocol for FT-IR Analysis

The following section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound like 1-(bromomethyl)-4-(heptyloxy)benzene.

Objective: To acquire a high-quality FT-IR transmission spectrum of solid 1-(bromomethyl)-4-(heptyloxy)benzene.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample of 1-(bromomethyl)-4-(heptyloxy)benzene

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven and store it in a desiccator to prevent moisture absorption, as water exhibits a strong, broad absorption in the IR spectrum.

-

In an agate mortar, grind approximately 1-2 mg of the 1-(bromomethyl)-4-(heptyloxy)benzene sample.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent KBr pellet.

-

Carefully remove the pellet from the die.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will measure the absorbance of the atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

-

Label the significant peaks with their corresponding wavenumbers.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of 1-(bromomethyl)-4-(heptyloxy)benzene using the KBr pellet method.

Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

This guide provides a foundational understanding of the expected FT-IR spectral characteristics of 1-(bromomethyl)-4-(heptyloxy)benzene and a detailed protocol for its experimental determination. Accurate interpretation of the resulting spectrum, in conjunction with other analytical data, is crucial for the unambiguous structural confirmation of this compound.

References

An In-depth Technical Guide to the Solubility of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzene, 1-(bromomethyl)-4-(heptyloxy)-, a key intermediate in various synthetic applications. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation. This document outlines the theoretical basis for its solubility, provides detailed experimental protocols for solubility determination, and presents a framework for interpreting the results.

Compound Profile: Benzene, 1-(bromomethyl)-4-(heptyloxy)-

-

Chemical Name: Benzene, 1-(bromomethyl)-4-(heptyloxy)-

-

Synonyms: 1-(bromomethyl)-4-(heptyloxy)benzene

-

CAS Number: 103481-66-9

-

Molecular Formula: C14H21BrO[1]

-

Molecular Weight: 285.22 g/mol [1]

The structure of Benzene, 1-(bromomethyl)-4-(heptyloxy)- features a polar bromomethyl group and a polar ether linkage, contrasted with a nonpolar benzene ring and a long, nonpolar heptyloxy alkyl chain. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-ionic organic compound such as Benzene, 1-(bromomethyl)-4-(heptyloxy)-. This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Solvents with high dielectric constants and/or the ability to form hydrogen bonds (e.g., water, methanol, ethanol) will have limited capacity to dissolve this compound due to its significant nonpolar character.

-

Nonpolar Solvents: Solvents with low dielectric constants and dispersion forces as their primary intermolecular interactions (e.g., hexane, toluene, diethyl ether) are expected to be good solvents for this compound due to the large nonpolar heptyloxy and phenyl groups.

-

Intermediate Polarity Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane will likely exhibit moderate to good solubility for this compound, as they can interact favorably with both the polar and nonpolar regions of the molecule.

Based on its structure, Benzene, 1-(bromomethyl)-4-(heptyloxy)- is predicted to be soluble in a range of common organic solvents and insoluble in water.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is necessary for quantitative assessment. The following protocols outline methods for both qualitative and quantitative solubility testing.

This method provides a rapid screening of suitable solvents.

Materials:

-

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 20-30 mg of Benzene, 1-(bromomethyl)-4-(heptyloxy)- to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

This method provides a more precise measure of solubility at a given temperature.

Materials:

-

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

-

Chosen organic solvent

-

Scintillation vials with screw caps

-

Analytical balance

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Prepare a saturated solution by adding an excess amount of Benzene, 1-(bromomethyl)-4-(heptyloxy)- to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid remaining.

-

Seal the vial and place it in a constant temperature bath, agitating for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand in the temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved solid.

-

Dispense the filtered solution into a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility in g/L or mg/mL using the following formula:

Solubility = (Weight of dish with solute - Weight of empty dish) / Volume of solution withdrawn

Data Presentation

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Hexane | 0.1 | High | Data to be determined |

| Toluene | 2.4 | High | Data to be determined |

| Diethyl Ether | 2.8 | High | Data to be determined |

| Dichloromethane | 3.1 | High | Data to be determined |

| Ethyl Acetate | 4.4 | Moderate to High | Data to be determined |

| Acetone | 5.1 | Moderate | Data to be determined |

| Ethanol | 5.2 | Low to Moderate | Data to be determined |

| Methanol | 6.6 | Low | Data to be determined |

| Water | 10.2 | Insoluble | Data to be determined |

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.

Caption: Logical workflow for the qualitative and quantitative determination of solubility.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of Benzene, 1-(bromomethyl)-4-(heptyloxy)- in various organic solvents. While specific quantitative data is pending experimental determination, the provided protocols and theoretical background will enable researchers, scientists, and drug development professionals to effectively work with this compound. The amphipathic nature of the molecule suggests a broad solubility in nonpolar to moderately polar organic solvents, a characteristic that is essential for its application in organic synthesis and pharmaceutical development.

References

Technical Guide: Stability and Storage of 4-(Heptyloxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(heptyloxy)benzyl bromide. Due to its reactive nature as a benzylic bromide, proper handling and storage are critical to ensure its integrity and prevent the formation of impurities that could impact experimental outcomes. This document synthesizes information from safety data sheets and organic synthesis literature to provide a comprehensive resource.

Chemical Stability Profile

4-(Heptyloxy)benzyl bromide, like other benzyl bromides, is a reactive compound susceptible to degradation under common laboratory conditions. Its stability is primarily influenced by exposure to moisture, light, and incompatible materials. The benzylic carbon is electrophilic and prone to nucleophilic substitution, while the C-Br bond can undergo homolytic cleavage, especially when initiated by light or heat.

Key Stability Concerns:

-

Moisture Sensitivity: The compound is sensitive to moisture.[1] It can slowly hydrolyze upon contact with water to form 4-(heptyloxy)benzyl alcohol and hydrogen bromide.[2] The liberated hydrogen bromide is acidic and can catalyze further degradation or react with storage containers.[1]

-

Light Sensitivity: Exposure to light should be avoided.[1][3] Light can initiate free-radical reactions, leading to decomposition and the formation of impurities.[4]

-

Thermal Stability: While stable at room temperature under ambient conditions, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][5][6] Intense heating can lead to the formation of explosive mixtures with air.[1]

-

Reactivity: The compound is a lachrymator, meaning it is an irritant that causes tearing.[1][7] It is also corrosive to metals.[2]

Summary of Stability and Incompatibility Data

| Parameter | Specification | Source(s) |

| Chemical Stability | Stable under standard ambient conditions (room temperature) when protected from light and moisture.[1][2] | [1][2] |

| Conditions to Avoid | Moisture, light, ignition sources, excess heat.[1][3][5] | [1][3][5] |

| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, strong acids, and strong reducing agents.[3][8] | [3][8] |

| Hazardous Decomposition | Upon combustion or thermal decomposition, it can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3][5] | [3][5] |

Recommended Storage and Handling

Proper storage is essential to maintain the purity and reactivity of 4-(heptyloxy)benzyl bromide for use in research and development.

Storage Protocol:

-

Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and hydrolysis.

-

Temperature: Store in a cool, dry, and well-ventilated place.[1][3][5] For enhanced stability, storage in a freezer at or below -20°C is advisable.[10]

-

Location: The storage area should be a designated corrosives area, kept locked up or accessible only to qualified personnel.[1][8]

-

Light Protection: Protect from direct sunlight and other sources of light.[1][3][5] Amber glass vials or containers stored in the dark are suitable.

Handling Workflow

The following diagram illustrates the recommended workflow for handling 4-(heptyloxy)benzyl bromide in a laboratory setting.

Caption: Recommended workflow for handling and storing 4-(heptyloxy)benzyl bromide.

Potential Degradation Pathway

The primary degradation pathway for 4-(heptyloxy)benzyl bromide in the presence of water is hydrolysis. This SN1 or SN2 reaction results in the formation of the corresponding alcohol and hydrobromic acid.

Caption: Primary hydrolysis degradation pathway of 4-(heptyloxy)benzyl bromide.

Experimental Protocols

Protocol 4.1: General Handling and Dispensing

This protocol outlines the safe handling of 4-(heptyloxy)benzyl bromide for use in a reaction.

Objective: To safely dispense the reagent while minimizing exposure to air and moisture.

Materials:

-

4-(heptyloxy)benzyl bromide in its storage container

-

Syringe or cannula

-

Septum-sealed reaction vessel

-

Inert gas source (Nitrogen or Argon)

-

Dry solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

If stored in a freezer, allow the container of 4-(heptyloxy)benzyl bromide to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[1]

-

Set up the reaction vessel under a positive pressure of inert gas.

-

For liquid reagents, pierce the septum on the storage container with a needle connected to the inert gas line to create a positive pressure.

-

Using a dry syringe, carefully withdraw the desired volume of the reagent.

-

Transfer the reagent to the reaction vessel via the septum.

-

For solid reagents, briefly remove the cap in a glove box or under a blanket of inert gas and quickly weigh the desired amount into the reaction vessel.

-

After dispensing, flush the storage container with inert gas before tightly resealing.

-

Return the container to the recommended storage conditions promptly.

Protocol 4.2: Synthesis of Benzyl Bromides

The synthesis of substituted benzyl bromides often involves the bromination of the corresponding toluene derivative. This provides context for the compound's reactivity and handling post-synthesis. A general method involves a free radical bromination.[7][11]

Objective: To synthesize a benzyl bromide from a substituted toluene using N-bromosuccinimide (NBS).

Materials:

-

4-(heptyloxy)toluene

-

N-bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., carbon tetrachloride or acetonitrile)[12]

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve the 4-(heptyloxy)toluene in the chosen solvent in the reaction flask.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the mixture.

-

Heat the reaction mixture to reflux. The reaction can be initiated with a heat lamp or UV light if desired.[12]

-

Monitor the reaction progress using TLC or GC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.

-

After completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or vacuum distillation. The purified 4-(heptyloxy)benzyl bromide should be immediately stored under the recommended conditions.[13]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. 4-BENZYLOXYBENZYL BROMIDE | 5544-60-5 [chemicalbook.com]

- 11. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 12. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 4-(Heptyloxy)benzyl Bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(heptyloxy)benzyl bromide as a versatile alkylating agent in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The protocols and data presented are based on established methodologies for structurally similar benzyl bromides and can be adapted for specific research needs.

Introduction

4-(Heptyloxy)benzyl bromide is an organic compound featuring a benzyl bromide moiety substituted with a heptyloxy group at the para position. This lipophilic side chain enhances the molecule's solubility in organic solvents and can impart favorable pharmacokinetic properties to the resulting derivatives, making it a valuable reagent in the synthesis of biologically active compounds. The benzylic bromide is a reactive functional group, susceptible to nucleophilic substitution, making it an excellent agent for the alkylation of a wide range of nucleophiles, including amines, alcohols, phenols, and carbanions.

The introduction of the 4-(heptyloxy)benzyl group can be a key step in the synthesis of novel drug candidates. This moiety can serve as a protective group or as a critical pharmacophore that interacts with biological targets. The versatility of 4-(heptyloxy)benzyl bromide allows for its use in creating diverse libraries of compounds for screening and lead optimization.

Applications in Organic Synthesis and Drug Discovery

4-(Heptyloxy)benzyl bromide is a valuable reagent for the introduction of the 4-(heptyloxy)benzyl group onto various molecular scaffolds. This modification can be instrumental in:

-

Modifying Pharmacokinetics: The lipophilic heptyloxy chain can increase the absorption and distribution of a drug molecule, potentially improving its bioavailability.

-

Exploring Structure-Activity Relationships (SAR): By systematically introducing the 4-(heptyloxy)benzyl group at different positions of a lead compound, researchers can probe the steric and electronic requirements of the biological target.

-

Synthesis of Novel Bioactive Molecules: This alkylating agent has been utilized in the synthesis of compounds targeting a range of diseases, including antimycobacterials and central nervous system disorders.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for alkylation reactions using various substituted benzyl bromides, which can serve as a reference for optimizing reactions with 4-(heptyloxy)benzyl bromide.

| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzyl bromide | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 100 | 3 | 74 | [2] |

| Benzyl bromide | N-Acetylneuraminic acid derivative | NaH | THF | RT | N/A | 62 | [3] |

| Benzyl bromide | Indole derivative | K₂CO₃ | MeCN | Reflux | 24 | N/A | [4] |

| 4-(Benzyloxy)benzyl bromide | 4-Aminoquinoline | DIPEA | DMSO | 150 | 20 | 19-35 | [1] |

| Benzyl bromide | tert-Butyl (S)-3-hydroxypiperidine-1-carboxylate | NaH | N/A | N/A | N/A | N/A | [5] |

Experimental Protocols

The following are generalized protocols for N- and O-alkylation reactions using 4-(heptyloxy)benzyl bromide. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol is adapted from the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and can be applied to various primary and secondary amines.[1]

Materials:

-

Amine substrate

-

4-(Heptyloxy)benzyl bromide (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the amine substrate in the chosen anhydrous solvent, add the base.

-

Stir the mixture under an inert atmosphere at room temperature for 10-15 minutes.

-

Add 4-(heptyloxy)benzyl bromide to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 50-150 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of Alcohols and Phenols

This protocol is based on the etherification of 4-hydroxybenzaldehyde and can be used for the alkylation of various hydroxyl-containing compounds.[2]

Materials:

-

Alcohol or phenol substrate

-

4-(Heptyloxy)benzyl bromide (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, NaH) (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., DMF, THF, Acetone)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the alcohol or phenol substrate in the chosen anhydrous solvent, add the base portion-wise at 0 °C (especially if using NaH).

-

Stir the mixture under an inert atmosphere at room temperature for 30 minutes or until gas evolution ceases (for NaH).

-

Add a solution of 4-(heptyloxy)benzyl bromide in the same solvent.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Caption: General workflow for an alkylation reaction.

Caption: Role of alkylation in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(bromomethyl)-4-(heptyloxy)benzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the potential roles and synthetic utility of 1-(bromomethyl)-4-(heptyloxy)benzene as a versatile building block in the field of materials science, particularly for the synthesis of liquid crystals and functional polymers. While direct literature on the extensive applications of this specific molecule is limited, its chemical structure suggests clear pathways for its incorporation into advanced materials. The protocols provided are representative examples based on well-established synthetic methodologies.

Introduction

1-(Bromomethyl)-4-(heptyloxy)benzene is an aromatic compound featuring two key functional components that make it a valuable intermediate in organic and materials synthesis:

-

The 4-(heptyloxy)phenyl Group: The long alkyl (heptyloxy) chain attached to the benzene ring imparts hydrophobicity and can induce or influence liquid crystalline behavior in larger molecules. The heptyloxy group is a common feature in calamitic (rod-shaped) liquid crystals, contributing to the desired mesophase stability and transition temperatures.

-

The Bromomethyl Group (-CH₂Br): This is a highly reactive functional group that serves as an excellent electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the 4-(heptyloxy)benzyl moiety to various molecular scaffolds.

The primary application of 1-(bromomethyl)-4-(heptyloxy)benzene in materials science is as an alkylating agent to introduce the 4-(heptyloxy)benzyl group into target molecules. This is most commonly achieved through reactions like the Williamson ether synthesis.

Physicochemical Data

The properties of 1-(bromomethyl)-4-(heptyloxy)benzene are summarized in the table below. This data is essential for planning synthetic procedures, including solvent selection and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁BrO | [1] |

| Molecular Weight | 285.22 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |